N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound characterized by its unique structure which includes a fluorophenyl group and a dihydropyrimidinone core. This compound belongs to the class of pyrimidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities.
The compound can be synthesized through various organic reactions, often involving multi-step synthetic routes that incorporate different functional groups. The synthesis typically begins with the formation of the dihydropyrimidinone core, followed by further modifications to introduce the fluorophenyl and acetamide functionalities.
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is classified as a pyrimidine derivative. Pyrimidines are heterocyclic compounds that contain nitrogen atoms in their ring structure, which contribute to their varied chemical reactivity and biological properties.
The synthesis of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the desired compound. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the progress of reactions and confirming product structures.
The molecular formula for N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is . Its molecular weight is approximately 376.4 g/mol.
Property | Value |
---|---|
IUPAC Name | N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
InChI | InChI=1S/C18H21F2N3O3/c1-26-12-15-10-17(25)23(18(21-15)22-6-8-27-9-7-22)11-16(24)20-14-4-2-13(19)3-5-14/h2-5,10H,6-9,11-12H2,1H3,(H,20,24) |
InChI Key | NTBZLCPTTZAPHU-UHFFFAOYSA-N |
Canonical SMILES | COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)F |
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can participate in various chemical reactions:
These reactions can yield several significant products:
The mechanism of action for N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific biological targets such as enzymes or receptors. This compound may modulate enzyme activity or receptor binding affinity, influencing various biochemical pathways relevant in pharmacology and medicinal chemistry.
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has potential applications in scientific research, particularly in medicinal chemistry as an antifungal or antibacterial agent. Its structural features may allow it to interact with biological targets effectively, making it a candidate for further development in drug discovery programs aimed at treating infectious diseases or other medical conditions related to dysregulated enzymatic activity.
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5